6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
Overview
Description
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-6-fluoro-3-methyl-1,2-benzisoxazole with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid. The mixture is refluxed for 90 minutes, cooled to room temperature, and then poured into an ice-water mixture. The resultant solid is filtered, air-dried, and dissolved in ethyl acetate. The organic solution is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoxazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its interactions with enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine include other isoxazole derivatives, such as:
- 5-Amino-3-methylisoxazole
- 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine
- 3-Methyl-5-nitroisoxazole
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the isoxazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-3-methyl-1,2-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUPYMDYYMKAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592719 | |
Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221559-22-4 | |
Record name | 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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